molecular formula C21H22N2O5 B2417150 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methoxybenzamide CAS No. 851403-79-7

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methoxybenzamide

Cat. No.: B2417150
CAS No.: 851403-79-7
M. Wt: 382.416
InChI Key: VREDOXXHJZZYEU-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
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Scientific Research Applications

Sigma-2 Receptor Probe Development

This compound and its analogs have been investigated for their binding affinity to sigma-2 (σ2) receptors, which are implicated in various biological processes and diseases, including cancer. In a study, analogs such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide demonstrated high affinity for σ2 receptors, suggesting their utility in studying receptor behavior in vitro (Xu et al., 2005).

Directed C-H Olefination in Organic Synthesis

The compound's structure has influenced the development of methodologies in organic synthesis, particularly in Rh(III)-catalyzed oxidative olefination by directed C-H bond activation. This process, utilizing N-methoxybenzamides, has proven to be mild, practical, and versatile, enabling selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Investigating Transporter-Mediated Drug Excretion

Research into the metabolites of related compounds has provided insights into the transporter-mediated renal and hepatic excretion processes. Studies on the novel inhibitor YM758 and its metabolites have shed light on their interaction with human organic cation and anion transporters, contributing to our understanding of drug excretion mechanisms (Umehara et al., 2009).

Synthesis Route Development for Pharmacological Agents

Efforts to develop practical and scalable synthetic routes for related compounds, such as YM758 monophosphate, have been documented. These endeavors aim to improve the synthesis efficiency of compounds that inhibit the "funny" If current channel, which is significant for treatments of conditions like stable angina and atrial fibrillation (Yoshida et al., 2014).

Novel Ligands for Imaging Tumor Proliferation

Compounds with structural similarities have been synthesized and evaluated for their potential as imaging agents for tumor proliferation. Studies demonstrate that these compounds, labeled with radioisotopes like fluorine-18 or bromine-76, show high affinity and selectivity for σ2 receptors, highlighting their applicability in positron emission tomography (PET) imaging of solid tumors (Rowland et al., 2006).

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-15-6-4-5-13(11-15)20(24)22-10-9-14-12-16-17(27-2)7-8-18(28-3)19(16)23-21(14)25/h4-8,11-12H,9-10H2,1-3H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREDOXXHJZZYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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